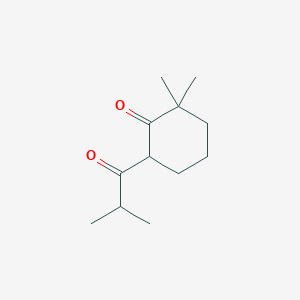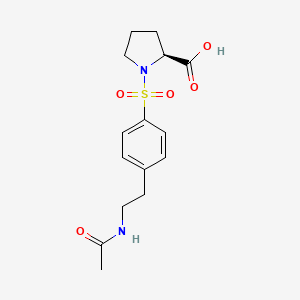
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and an acetamidoethyl substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides and suitable bases are employed.
Attachment of the Acetamidoethyl Group: This step involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the acetamidoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl or acetamidoethyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The acetamidoethyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-((4-(2-Aminoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
- (S)-1-((4-(2-Hydroxyethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
- (S)-1-((4-(2-Methoxyethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
Uniqueness
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the acetamidoethyl group, which can confer specific biological activities and enhance its interaction with molecular targets compared to its analogs.
Propiedades
Fórmula molecular |
C15H20N2O5S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(2S)-1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)/t14-/m0/s1 |
Clave InChI |
XPEXNZLQPDWWRS-AWEZNQCLSA-N |
SMILES isomérico |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
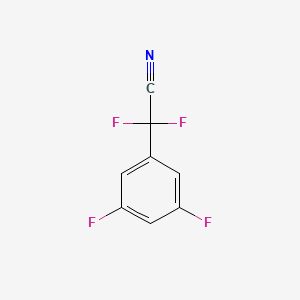


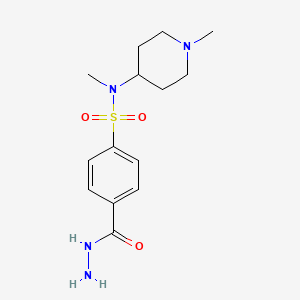
![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
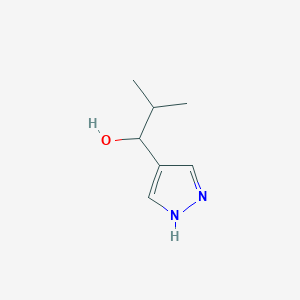
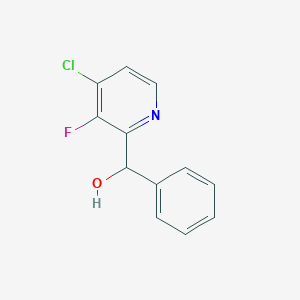

![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
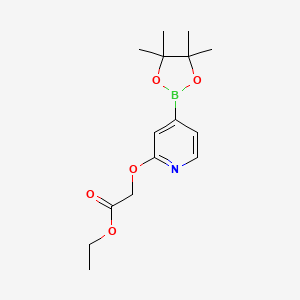
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
